1-((1R,5S)-3-(1H-吡唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基)-3-(2-溴苯基)丙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]propan-1-one is a complex organic compound with a unique structure that includes a pyrazole ring, a bicyclic octane system, and a bromophenyl group
科学研究应用
抗癌活性
吡唑衍生物在开发各种癌症的治疗方法中显示出巨大的希望。Ananda 等人(2017 年)的一项研究合成了新型 1-芳基-3, 5-双(杂)芳基吡唑衍生物,并评估了它们在不同癌细胞系中的细胞生存活性。3-(1-(4-溴苯基)-5-苯基-1H-吡唑-3-基)吡啶对乳腺癌和白血病细胞表现出最大的细胞毒性作用,表明其作为白血病和乳腺癌治疗的小分子抑制剂的潜力。该化合物通过激活癌细胞中的细胞凋亡来诱导细胞死亡,如通过线粒体膜电位、Annexin V-FITC 染色、DNA 片段化、Hoechst 染色和蛋白质印迹实验等各种检测所证明的 (Ananda 等,2017)。
抗菌活性
吡唑啉衍生物因其抗菌特性而受到探索。Shailesh 等人(2012 年)报道了含氮杂环丁-2-酮的吡唑啉衍生物的合成及其表征。对这些化合物进行了抗菌活性评估,对各种细菌和真菌菌株显示出希望。这凸显了基于吡唑啉的化合物在开发新的抗菌剂中的潜力,解决了抗生素耐药性日益严重的问题 (Shailesh 等,2012)。
酶抑制
有效的 PI3 激酶抑制剂 PKI-179 的活性代谢物以特定的立体化学合成。这项工作强调了精确立体化学合成在开发具有高特异性和效力的酶抑制剂中的重要性。详细的合成途径提供了对有效酶抑制的结构要求的见解,这对于针对特定细胞途径的药物开发至关重要 (Chen 等,2010)。
新型合成方法
合成了一种新型溴代双环恶草酰内酰胺化合物,展示了生成复杂有机分子的创新方法。这项研究突出了新型合成方法在为进一步的生物学评估创造多样化的化学实体方面的潜力。其钠盐的合成和不寻常的低聚化为了开发具有潜在药物应用的新型化合物奠定了基础 (Hashimoto 等,1986)。
作用机制
Target of Action
The compound, also known as 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one, primarily targets Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . The inhibition of these pathways can lead to the reduction of inflammation and other symptoms associated with autoimmune diseases .
Pharmacokinetics
The compound is orally bioavailable . .
Result of Action
Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the construction of the bicyclic octane system, and the introduction of the bromophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost,
属性
IUPAC Name |
3-(2-bromophenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c20-18-5-2-1-4-14(18)6-9-19(24)23-15-7-8-16(23)13-17(12-15)22-11-3-10-21-22/h1-5,10-11,15-17H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAPMYWXUGSIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。